4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathway Analysis
Mette G. Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, identifying key enzymes involved in its oxidative metabolism. This study highlights the importance of understanding metabolic pathways for drug development, which could be relevant for compounds like the one (Hvenegaard et al., 2012).
Synthetic Methodologies
Research by M. Bhupathy and T. Cohen (1987) on the Pummerer rearrangement of cyclopropyl(methoxy)phenylsulfonium salts showcases advanced synthetic routes that could potentially be applied to similar compounds, providing a method for their synthesis (Bhupathy & Cohen, 1987).
Pharmacological Studies
A study on benzamide derivatives as selective serotonin 4 receptor agonists by S. Sonda et al. (2004) demonstrates the application of similar compounds in developing new drugs with potential gastrointestinal motility benefits (Sonda et al., 2004).
Material Science Applications
T. N. Ahipa and A. Adhikari (2014) synthesized luminescent liquid crystalline materials that include structural elements related to the compound . Their work on the thermotropic behaviors and photophysical properties of these materials underscores the potential for similar compounds in material science applications (Ahipa & Adhikari, 2014).
Polymorphism and Drug Formulation
K. Takeguchi et al. (2015) focused on controlling polymorphism for the drug ASP3026, detailing how different polymorphs affect the drug's formulation. Insights from this study could be relevant for the formulation of drugs containing the compound (Takeguchi et al., 2015).
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-27-13-12-22-19(24)23(16-9-10-16)18(20-22)15-6-5-11-21(14-15)28(25,26)17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUKSSVJOUKVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.